1,1,2,2,3,4,4,5,5,6-Decafluoro-3,6-bis(trifluoromethyl)cyclohexane

Vue d'ensemble

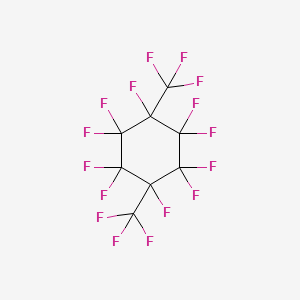

Description

1,1,2,2,3,4,4,5,5,6-Decafluoro-3,6-bis(trifluoromethyl)cyclohexane is a useful research compound. Its molecular formula is C8F16 and its molecular weight is 400.06 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4781. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

1,1,2,2,3,4,4,5,5,6-Decafluoro-3,6-bis(trifluoromethyl)cyclohexane (CAS Number: 374-77-6) is a fluorinated cycloalkane with significant chemical stability and unique properties due to its extensive fluorination. This compound is part of the broader class of perfluoroalkyl substances (PFAS), which have raised environmental and health concerns due to their persistence and potential biological effects.

- Molecular Formula : C8F16

- Molecular Weight : 400.06 g/mol

- Density : 1.75 g/cm³

- Boiling Point : 100.5 °C at 760 mmHg

- Flash Point : 11.8 °C

- LogP : 5.082 (indicative of high lipophilicity)

Biological Activity

The biological activity of this compound is primarily associated with its classification as a PFAS compound. Research has indicated that PFAS can have various biological effects due to their ability to accumulate in living organisms and their persistence in the environment.

Toxicological Profile

- Endocrine Disruption : Some studies suggest that PFAS may interfere with endocrine function. They can alter hormone levels and disrupt thyroid function in mammals .

- Immunotoxicity : Epidemiological studies have linked PFAS exposure to altered immune responses. This includes reduced vaccine response in children exposed to PFAS .

- Developmental Effects : Exposure during pregnancy has been associated with adverse developmental outcomes in offspring .

- Carcinogenic Potential : While definitive links between PFAS and cancer are still being studied, some research indicates an association with certain types of cancer such as kidney and testicular cancer .

Case Study 1: Immunotoxicity in Children

A study found that children exposed to higher levels of PFAS exhibited a reduced immune response to vaccinations compared to those with lower exposure levels. This raises concerns about the long-term health implications for populations living near contaminated sites.

Case Study 2: Thyroid Function

Research conducted on populations with known PFAS exposure showed significant alterations in thyroid hormone levels. The findings suggest that PFAS may play a role in thyroid dysfunctions which can lead to metabolic disorders.

Environmental Persistence

PFAS compounds are known for their environmental persistence due to their strong carbon-fluorine bonds. They do not readily degrade in the environment and can bioaccumulate in the food chain. This property has led to increased scrutiny and regulation of PFAS compounds globally.

Regulatory Status

Due to their potential health risks and environmental impact, regulatory agencies are increasingly focusing on PFAS compounds. In many regions, there are ongoing assessments for establishing safe exposure limits and remediation strategies for contaminated sites.

Applications De Recherche Scientifique

Industrial Applications

-

Refrigerants and Propellants

- The compound's high stability and low toxicity make it suitable for use as a refrigerant in cooling systems and as a propellant in aerosol products.

-

Solvents

- Its non-flammable nature and ability to dissolve a wide range of substances allow it to be used as a solvent in chemical processes.

-

Fluorinated Polymers

- It serves as a precursor for the synthesis of various fluorinated polymers that exhibit excellent thermal stability and chemical resistance.

Research Applications

-

Material Science

- Used in the development of advanced materials due to its unique chemical properties that enhance material performance under extreme conditions.

-

Pharmaceuticals

- Investigated for its potential use in drug formulation due to its ability to modify the solubility and bioavailability of active pharmaceutical ingredients.

-

Environmental Studies

- Employed in studies related to environmental impact assessments of fluorinated compounds, helping researchers understand their behavior and degradation pathways.

Case Study 1: Fluorinated Polymers Development

A study published in Materials Science explored the use of decafluorocyclohexane derivatives in creating high-performance fluorinated polymers. The research demonstrated that incorporating this compound significantly improved the thermal stability and mechanical properties of the resulting materials.

Case Study 2: Environmental Impact Assessment

Research conducted by environmental scientists focused on the degradation pathways of fluorinated compounds including decafluorocyclohexane. The findings indicated that while these compounds are stable under normal conditions, they can undergo photolytic degradation when exposed to UV light, leading to less harmful byproducts.

Propriétés

IUPAC Name |

1,1,2,2,3,4,4,5,5,6-decafluoro-3,6-bis(trifluoromethyl)cyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8F16/c9-1(7(19,20)21)3(11,12)5(15,16)2(10,8(22,23)24)6(17,18)4(1,13)14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYMIGLGNHPPIQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1(F)F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8F16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90277906 | |

| Record name | 1,1,2,2,3,4,4,5,5,6-Decafluoro-3,6-bis(trifluoromethyl)cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90277906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374-77-6 | |

| Record name | Perfluoro-1,4-dimethylcyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=374-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC4781 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4781 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1,2,2,3,4,4,5,5,6-Decafluoro-3,6-bis(trifluoromethyl)cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90277906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.